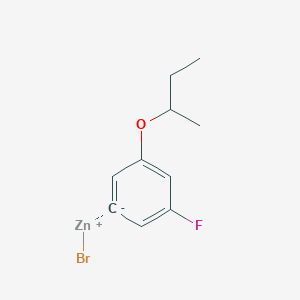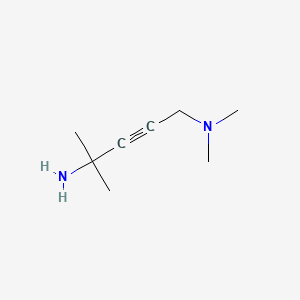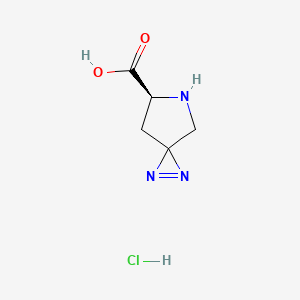![molecular formula C12H12N2O2 B14884723 6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-4,7-diazaspiro[25]octane-5,8-dione is a heterocyclic compound with a unique spiro structure This compound is characterized by its two nitrogen atoms and a phenyl group attached to the spiro center
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable diketone in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; often in the presence of a catalyst or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
4,7-Diazaspiro[2.5]octane-5,8-dione: Lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Contains oxygen atoms in the spiro ring, which can influence its reactivity and applications.
Uniqueness: 6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione is unique due to the presence of the phenyl group, which enhances its hydrophobicity and may improve its interaction with biological membranes and targets. This structural feature distinguishes it from other spiro compounds and contributes to its diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
6-phenyl-4,7-diazaspiro[2.5]octane-5,8-dione |
InChI |
InChI=1S/C12H12N2O2/c15-10-9(8-4-2-1-3-5-8)13-11(16)12(14-10)6-7-12/h1-5,9H,6-7H2,(H,13,16)(H,14,15) |
Clave InChI |
JCFDZKZEQRRSHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C(=O)NC(C(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)


![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)
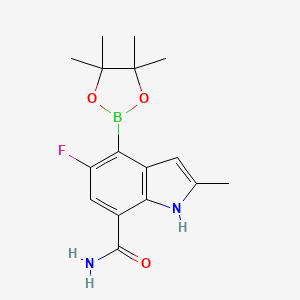
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
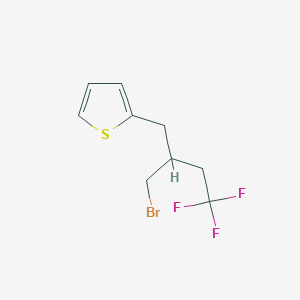
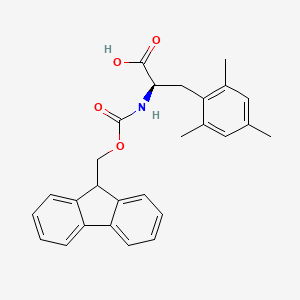
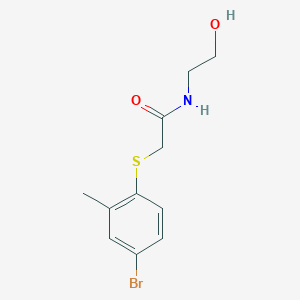
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
